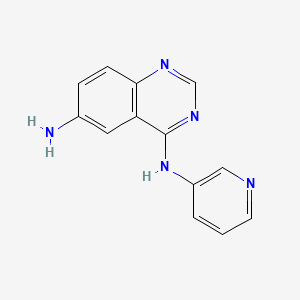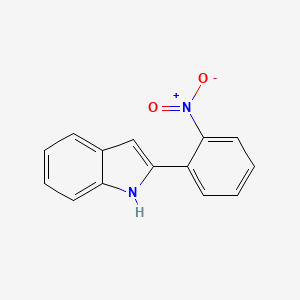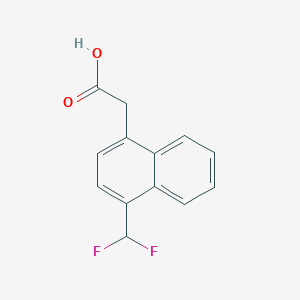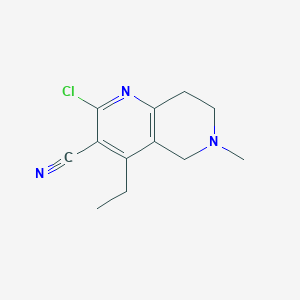
4,6-Quinazolinediamine, N-3-pyridinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Quinazolinediamine, N-3-pyridinyl- is a heterocyclic organic compound with the molecular formula C13H11N5. It is a derivative of quinazoline, a bicyclic compound containing nitrogen atoms at positions 1 and 3.
準備方法
The synthesis of 4,6-Quinazolinediamine, N-3-pyridinyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a halogenated quinazoline derivative.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
化学反応の分析
4,6-Quinazolinediamine, N-3-pyridinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as toluene or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4,6-Quinazolinediamine, N-3-pyridinyl- has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4,6-Quinazolinediamine, N-3-pyridinyl- involves its interaction with molecular targets such as kinases and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
類似化合物との比較
4,6-Quinazolinediamine, N-3-pyridinyl- can be compared with other quinazoline derivatives, such as:
4,6-Quinazolinediamine, N-2-pyridinyl-: Similar structure but with the pyridinyl group at a different position, leading to variations in biological activity.
4,6-Quinazolinediamine, N-4-pyridinyl-: Another positional isomer with distinct pharmacological properties.
4,6-Quinazolinediamine, N-3-pyrimidinyl-: Contains a pyrimidinyl group instead of a pyridinyl group, resulting in different chemical reactivity and biological effects.
The uniqueness of 4,6-Quinazolinediamine, N-3-pyridinyl- lies in its specific structural configuration, which imparts unique biological activities and makes it a valuable compound for research and development in various fields.
特性
CAS番号 |
899830-07-0 |
|---|---|
分子式 |
C13H11N5 |
分子量 |
237.26 g/mol |
IUPAC名 |
4-N-pyridin-3-ylquinazoline-4,6-diamine |
InChI |
InChI=1S/C13H11N5/c14-9-3-4-12-11(6-9)13(17-8-16-12)18-10-2-1-5-15-7-10/h1-8H,14H2,(H,16,17,18) |
InChIキー |
FGFYDVYGHFODLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)NC2=NC=NC3=C2C=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871009.png)


![Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-](/img/structure/B11871029.png)
![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11871049.png)
![6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871052.png)

![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,3,4-trimethyl-](/img/structure/B11871058.png)
![5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid](/img/structure/B11871070.png)



![Tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B11871087.png)
